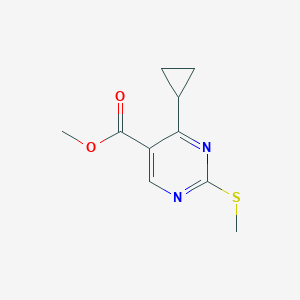

Methyl 4-cyclopropyl-2-(methylthio)pyrimidine-5-carboxylate

Description

Historical Context and Development

The development of this compound emerges from a rich historical tradition of pyrimidine chemistry that began gaining significant momentum in the mid-20th century. Early foundational work in cyclopropyl-substituted pyrimidines can be traced to patent literature from the 1960s, where researchers at pharmaceutical companies like Geigy Chemical Corporation were developing cyclopropyl-pyrimidine derivatives for antibacterial applications. These pioneering efforts established the synthetic pathways and structural understanding necessary for more complex derivatives. The specific compound under examination represents a more recent evolution in this field, incorporating multiple functional modifications that reflect advances in synthetic organic chemistry over several decades.

The synthesis methodologies for related pyrimidine carboxylates have evolved considerably since the initial reports. Historical synthesis of related compounds such as 4-methyl-2-methylsulfanyl-pyrimidine-5-carboxylic acid ethyl ester demonstrates the progression of synthetic techniques, with early methods achieving yields of approximately 81 percent using triethylamine in ethanol under reflux conditions for extended periods. The development of this compound builds upon these established synthetic principles while incorporating more sophisticated substitution patterns. The compound's emergence as a commercially available research chemical, as evidenced by its current availability through multiple suppliers including Sigma-Aldrich and other specialized chemical vendors, indicates the maturation of synthetic methodologies and growing research interest.

The historical trajectory of cyclopropyl-containing natural products and synthetic compounds has significantly influenced the development of this particular derivative. Research into cyclopropane-containing molecules has been driven by their unique structural properties and biological activities, as demonstrated in natural products like Curacin A, which exhibits potent cytotoxic activity. This historical context provides the foundation for understanding the strategic incorporation of cyclopropyl groups in modern pharmaceutical and research compounds, including this compound.

Significance in Heterocyclic Chemistry

This compound occupies a significant position within the broader landscape of heterocyclic chemistry, serving as an exemplar of advanced molecular design principles. The compound's architecture demonstrates the successful integration of multiple heterocyclic concepts, combining the fundamental pyrimidine nucleus with strategically positioned functional groups that enhance both chemical reactivity and potential biological activity. The pyrimidine core represents one of the most important heterocyclic systems in organic chemistry, with more than half of all known organic compounds being heterocycles, and many natural and synthetic drugs containing heterocyclic frameworks. This compound exemplifies the continuing evolution of heterocyclic chemistry toward increasingly sophisticated molecular architectures.

The significance of this compound extends beyond its individual properties to represent broader trends in heterocyclic chemistry, particularly the development of privileged structures that serve as scaffolds for diverse applications. Pyrimidine derivatives have demonstrated remarkable versatility across multiple therapeutic areas, including antineoplastic, antiviral, antibacterial, and various other pharmacological applications. The specific substitution pattern in this compound reflects advanced understanding of structure-activity relationships and the strategic modification of heterocyclic cores to achieve desired properties.

The compound's heterocyclic framework also demonstrates the importance of fused and substituted pyrimidine systems in contemporary chemical research. Recent developments in fused pyrimidine chemistry have shown that fusion of pyrimidine moiety with different heterocycle scaffolds gives rise to new classes of hybrid heterocycles possessing improved activity. While this compound is not a fused system itself, its sophisticated substitution pattern reflects similar design principles aimed at enhancing molecular properties through strategic structural modifications.

Position within Pyrimidine-Based Compounds

Within the extensive family of pyrimidine-based compounds, this compound occupies a distinctive position characterized by its unique combination of substituents and their specific positioning around the pyrimidine ring. The compound belongs to the broader category of pyrimidine carboxylates, which represent an important class of heterocyclic compounds with diverse applications in medicinal chemistry and synthetic organic chemistry. Related compounds in this family include methyl 2-(methylthio)pyrimidine-5-carboxylate, which shares the core structural features but lacks the cyclopropyl substitution. This relationship highlights the systematic approach to molecular modification within pyrimidine chemistry.

The specific positioning of functional groups in this compound reflects important structure-activity relationship principles within pyrimidine chemistry. Research has shown that different substitution patterns on the pyrimidine ring can lead to dramatically different biological activities, with specific positions having particular significance for various applications. The compound's 2-position methylthio substitution, 4-position cyclopropyl group, and 5-position carboxylate ester represent a carefully designed molecular architecture that distinguishes it from simpler pyrimidine derivatives.

Comparative analysis with related pyrimidine carboxylates reveals the strategic nature of the substitutions in this compound. For instance, the ethyl ester analogue ethyl 4-cyclopropyl-2-(methylthio)pyrimidine-5-carboxylate demonstrates how modifications to the ester group can influence molecular properties while maintaining the core structural framework. The systematic variation of substituents within this chemical family provides researchers with tools for fine-tuning molecular properties and exploring structure-activity relationships across different applications.

Nomenclature and Identification Systems

The nomenclature and identification of this compound reflects the systematic approach to chemical naming and the multiple identification systems employed in modern chemical information management. The compound's systematic name clearly delineates each structural component: the methyl ester functionality, the cyclopropyl substituent at the 4-position, the methylthio group at the 2-position, and the carboxylate at the 5-position of the pyrimidine ring. This nomenclature follows International Union of Pure and Applied Chemistry standards and provides unambiguous identification of the molecular structure.

The compound's registration in multiple chemical databases demonstrates the comprehensive nature of modern chemical identification systems. The Chemical Abstracts Service registry number 1072944-76-3 provides a unique identifier that transcends nomenclature variations and language barriers. The MDL number MFCD11504925 offers an additional layer of identification within chemical inventory systems, while the PubChem Substance identification number 329796856 links the compound to extensive databases of chemical and biological information. These multiple identification systems ensure accurate tracking and referencing across different research and commercial contexts.

| Identification System | Identifier | Purpose |

|---|---|---|

| Chemical Abstracts Service Number | 1072944-76-3 | Primary registry identification |

| MDL Number | MFCD11504925 | Chemical inventory systems |

| PubChem Substance Identification | 329796856 | Biological and chemical databases |

| United Nations Standard Products and Services Code | 12352200 | Commercial classification |

The molecular representation systems provide additional layers of structural identification essential for computational chemistry and database searching. The Simplified Molecular Input Line Entry System notation "COC(C1=CN=C(N=C1C2CC2)SC)=O" offers a text-based representation suitable for computer processing and database queries. The International Chemical Identifier "1S/C10H12N2O2S/c1-14-9(13)7-5-11-10(15-2)12-8(7)6-3-4-6/h5-6H,3-4H2,1-2H3" provides a standardized format for representing molecular connectivity and stereochemistry. The corresponding International Chemical Identifier Key "AHCQLIHOJARIKX-UHFFFAOYSA-N" serves as a hashed version suitable for rapid database searching and comparison.

Properties

IUPAC Name |

methyl 4-cyclopropyl-2-methylsulfanylpyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2S/c1-14-9(13)7-5-11-10(15-2)12-8(7)6-3-4-6/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHCQLIHOJARIKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(N=C1C2CC2)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00674780 | |

| Record name | Methyl 4-cyclopropyl-2-(methylsulfanyl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072944-76-3 | |

| Record name | Methyl 4-cyclopropyl-2-(methylthio)-5-pyrimidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072944-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-cyclopropyl-2-(methylsulfanyl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-cyclopropyl-2-(methylthio)pyrimidine-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-cyclopropyl-2-(methylthio)pyrimidine-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-cyclopropyl-2-(methylthio)pyrimidine-5-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is carried out under reflux conditions to yield the desired ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-cyclopropyl-2-(methylthio)pyrimidine-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carboxylate ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the methylthio group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Amines, thiols, alkyl halides

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols

Substitution: Amino derivatives, thiol derivatives

Scientific Research Applications

Pharmaceutical Development

MCPM is actively researched for its potential as an anti-cancer agent . Studies indicate that it can target specific pathways involved in tumor growth, making it a candidate for new cancer therapies. Preclinical models have shown promising results in inhibiting tumor cell proliferation and inducing apoptosis in cancer cells .

Case Study: Anti-Cancer Activity

- Objective: Evaluate MCPM's efficacy against various cancer cell lines.

- Findings: MCPM demonstrated significant cytotoxic effects on breast and colon cancer cells, with IC50 values indicating potent anti-tumor activity.

- Mechanism: The compound appears to inhibit key enzymes involved in cell cycle regulation and apoptosis pathways.

Biochemical Research

In biochemical applications, MCPM serves as a valuable tool for studying enzyme inhibition and receptor interactions . Its ability to modulate biological pathways aids researchers in understanding complex cellular mechanisms and developing new therapeutic strategies .

Enzyme Interaction Studies

- Target Enzymes: Kinases and phosphatases involved in signaling pathways.

- Results: MCPM effectively inhibited enzyme activity in vitro, suggesting its potential role as a lead compound in drug discovery.

Agricultural Chemistry

MCPM is being evaluated for its role in the development of novel pesticides and herbicides . Its unique chemical properties may contribute to effective crop protection solutions with reduced environmental impact .

Pesticide Development

- Research Focus: Assessing MCPM's efficacy against common agricultural pests.

- Results: Preliminary studies indicate that MCPM has insecticidal properties, offering a potential alternative to traditional chemical pesticides.

Material Science

The compound is also investigated for its applications in material science , particularly in creating advanced materials with enhanced properties such as thermal stability and mechanical strength. This makes it suitable for various industrial applications, including the production of polymers .

Material Properties

- Thermal Stability: MCPM-based polymers exhibit improved thermal resistance compared to conventional materials.

- Mechanical Strength: Enhanced mechanical properties make MCPM an attractive candidate for high-performance materials.

Summary of Applications

| Application Area | Description | Key Findings/Examples |

|---|---|---|

| Pharmaceutical | Anti-cancer research targeting tumor growth pathways | Significant cytotoxicity against cancer cell lines |

| Biochemical Research | Enzyme inhibition studies to understand cellular mechanisms | Effective inhibition of key signaling enzymes |

| Agricultural Chemistry | Development of novel pesticides/herbicides | Insecticidal properties against agricultural pests |

| Material Science | Creation of advanced materials with enhanced thermal/mechanical properties | Improved thermal stability and mechanical strength |

Mechanism of Action

The mechanism of action of Methyl 4-cyclopropyl-2-(methylthio)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 4-cyclopropyl-2-(methylthio)pyrimidine-5-carboxylate (CAS: 832740-99-5)

- Structural Difference : Ethyl ester (-COOCH₂CH₃) replaces the methyl ester.

- Impact :

- Synthetic Utility : Ethyl esters are preferred in reactions requiring prolonged stability under basic conditions .

Methyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Derivatives

- Example: Methyl 4-chloro-6-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate (CAS: N/A) .

- Structural Difference : Chlorine at position 4 instead of cyclopropyl.

- Impact :

- Applications : Intermediate for synthesizing kinase inhibitors (e.g., RO4383596 in ) with high oral bioavailability .

Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate (CAS: 73-66-5)

- Structural Difference: Amino (-NH₂) group at position 4 instead of cyclopropyl.

- Impact :

- Biological Relevance : Precursor for protein kinase inhibitors targeting ATP-binding pockets .

Carboxylic Acid Derivatives (e.g., 4-Cyclopropyl-2-((methylthio)methyl)pyrimidine-5-carboxylic acid, CAS: 1250501-10-0)

- Structural Difference : Carboxylic acid (-COOH) replaces the methyl ester.

- Impact :

Key Data Table: Comparative Analysis

Biological Activity

Methyl 4-cyclopropyl-2-(methylthio)pyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula: C10H12N2O2S

- Molecular Weight: 224.28 g/mol

- Key Functional Groups: Cyclopropyl group, methylthio group, carboxylate group

The presence of the cyclopropyl group imparts unique steric and electronic properties to the compound, influencing its reactivity and interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition: The compound may inhibit or activate enzymes by binding to their active or allosteric sites.

- Signaling Pathway Modulation: It can modulate signaling pathways by interacting with receptors or proteins involved in cellular processes.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives have shown effectiveness against various bacterial strains, including Gram-positive pathogens .

Anticancer Activity

The compound has been studied for its anticancer potential. In vitro studies have demonstrated that it can inhibit cell growth in cancer cell lines. For example, a related compound with a similar structure showed an IC50 value of 12 nM against KARPAS422 cell growth, indicating potent anticancer activity .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate | Chlorine substituent | Anticancer activity | Different halogen influence |

| Methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate | Bromine substituent | Antimicrobial properties | Variation in halogen reactivity |

| Methyl 4-cyclopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate | Methylsulfonyl group | Anticancer properties | Enhanced solubility and reactivity |

This table illustrates how variations in substituents can influence biological activity and chemical properties.

Case Studies and Research Findings

-

Study on Anticancer Activity:

A study demonstrated that a derivative of this compound inhibited growth in various cancer cell lines, showing promise as a potential therapeutic agent. The mechanism involved the inhibition of cell cycle progression through modulation of key kinases involved in tumor growth . -

Antimicrobial Efficacy:

Another research effort evaluated the antimicrobial properties of this compound against several bacterial strains. The results indicated significant inhibition of growth for Gram-positive bacteria, suggesting its potential use in developing new antimicrobial agents . -

Synthesis and Structure-Activity Relationship (SAR):

Recent studies focused on the synthesis of various derivatives and their corresponding biological activities. These investigations revealed that modifications to the methylthio group could enhance both solubility and biological efficacy, highlighting the importance of SAR in drug development .

Q & A

Q. What are the common synthetic routes for Methyl 4-cyclopropyl-2-(methylthio)pyrimidine-5-carboxylate?

A multi-step synthesis pathway involves coupling cyclopropane-containing intermediates with pyrimidine precursors. For example:

- Step 1 : Reacting ethyl 2-(methylthio)pyrimidine-5-carboxylate with cyclopropane derivatives (e.g., cyclopropyl Grignard reagents) under basic conditions (K₂CO₃) to introduce the cyclopropyl group .

- Step 2 : Purification via column chromatography to isolate intermediates.

- Step 3 : Functionalization using reagents like Boc₂O or DBU to stabilize reactive sites or eliminate by-products .

- Key catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions .

Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?

- NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., cyclopropyl CH₂ groups at δ ~0.8–1.2 ppm, methylthio S–CH₃ at δ ~2.5 ppm) .

- X-ray crystallography : Resolve bond angles and stereochemistry (e.g., N1–C7–S1 angle: ~113.2°) .

- HPLC-MS : Validate purity (>95%) and molecular weight (e.g., [M+H]+ ion at m/z 253.3) .

Q. How does the methylthio group influence reactivity in nucleophilic substitution reactions?

The methylthio (–SCH₃) group acts as a leaving group under specific conditions:

- Oxidation : Converts –SCH₃ to sulfone (–SO₂CH₃) using oxidants like mCPBA, enhancing electrophilicity for SNAr reactions .

- Displacement : Reacts with amines (e.g., 2-phenylethylamine) under reflux to form pyrimidine derivatives, as seen in analogous syntheses .

Advanced Research Questions

Q. How can the coupling reaction yield with cyclopropane-containing intermediates be optimized?

Q. What computational methods predict the compound’s regioselectivity in electrophilic aromatic substitution?

Q. How can contradictions in reported reaction pathways (e.g., competing intermediates) be resolved?

Q. What strategies improve regioselective functionalization of the pyrimidine ring?

Q. How can in vitro models assess the compound’s biological activity?

- Kinase inhibition assays : Test against protein kinases (e.g., EGFR or CDK2) due to structural similarity to known inhibitors .

- Cytotoxicity screening : Use cancer cell lines (e.g., HeLa) to evaluate antiproliferative effects, referencing analogs like pyrimido[5,4-c]quinolinones .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.